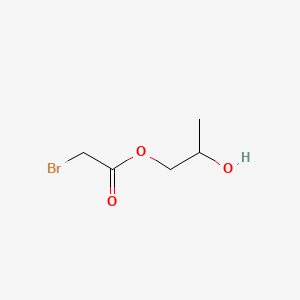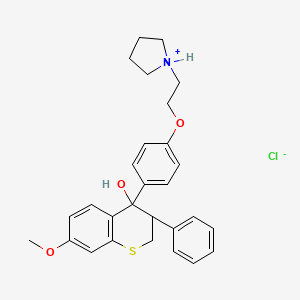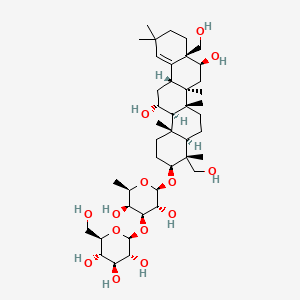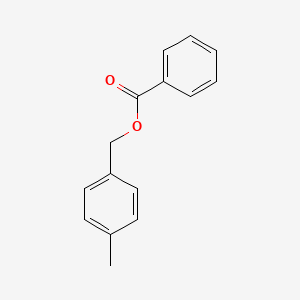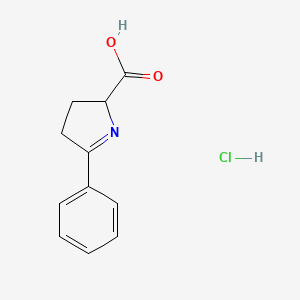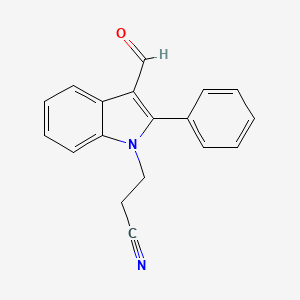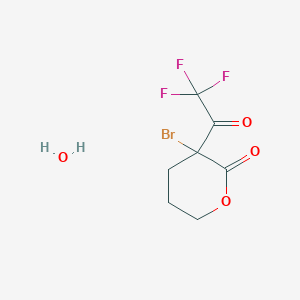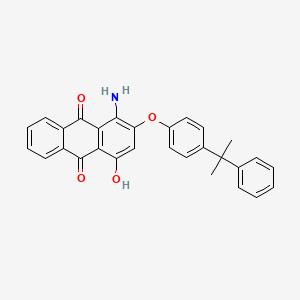
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- is a complex organic compound with the molecular formula C27H23NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Méthodes De Préparation
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- typically involves multiple steps:
Nitration and Reduction: Starting from 1-hydroxyanthraquinone, nitration followed by reduction yields 1-amino-4-hydroxyanthraquinone.
Phenoxy Substitution: The amino group is then substituted with a phenoxy group, specifically 4-(1-methyl-1-phenylethyl)phenol, under controlled conditions to form the final compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process .
Analyse Des Réactions Chimiques
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The phenoxy and amino groups can participate in substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes . It also generates reactive oxygen species (ROS) that can induce oxidative stress and cell death . These effects are mediated through specific molecular targets and pathways, including topoisomerases and mitochondrial pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other anthraquinone derivatives such as:
1-Amino-4-hydroxyanthraquinone: Known for its use in dyes and pigments.
1-Hydroxy-4-(4-methylphenyl)aminoanthraquinone: Used in the production of solvent dyes.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Another anthraquinone derivative with similar applications.
The uniqueness of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
31556-40-8 |
|---|---|
Formule moléculaire |
C29H23NO4 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C29H23NO4/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32/h3-16,31H,30H2,1-2H3 |
Clé InChI |
MYOBSOZRFRGEFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


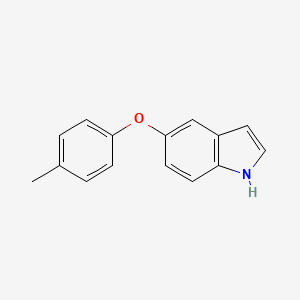
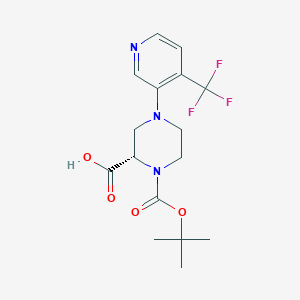
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
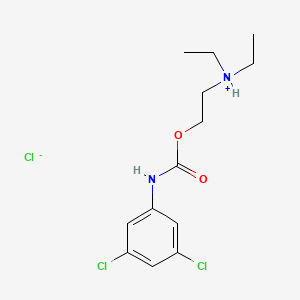
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
